![molecular formula C12H12F3NO2 B1403199 3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one CAS No. 154258-46-5](/img/structure/B1403199.png)
3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one
Descripción general
Descripción
3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one, commonly known as DMATF, is a compound that has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. DMATF has a unique molecular structure, consisting of a dimethylamino group, a trifluoromethoxy group, and a phenyl ring. This molecular structure gives DMATF the ability to interact with other molecules in a variety of ways, which can be harnessed for various research applications. In
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties : A study by Rahulan et al. (2014) synthesized a novel chalcone derivative and investigated its third-order nonlinear optical properties. The compound exhibited a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, indicating potential for optical device applications, such as optical limiters (Rahulan et al., 2014).
Chemical Reactivity with Phosphorus Reagents : Ali et al. (2019) studied the reactivity of a similar compound with various phosphorus reagents. This research led to the synthesis of novel diethyl 2-phosphonochromone and other phosphorus-containing compounds, which could have implications in synthetic chemistry and materials science (Ali et al., 2019).
Fluorescent Chemosensor for Metal Ions : Singh et al. (2014) synthesized and characterized a novel compound that acts as a selective, sensitive, and reversible fluorescent chemosensor for micromolar detection of Fe3+ ions. This highlights its potential use in environmental monitoring and analytical chemistry (Singh et al., 2014).
Proton Acceptor in Hydrogen Bonds : Research by Pleier et al. (2003) demonstrated that due to the electron-donating effects of the dimethylamino groups, such compounds are excellent proton acceptors. This study, involving structural techniques and calculations, provides insight into intra- and intermolecular hydrogen bonds, which is valuable for understanding molecular interactions (Pleier et al., 2003).
Antimicrobial Activity : Swarnkar et al. (2014) conducted a study where they synthesized N, N-dimethylaniline containing pyrazole derivatives from a chalcone compound. These compounds were screened for their antibacterial and antifungal activities, suggesting potential applications in pharmaceuticals and healthcare (Swarnkar et al., 2014).
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-16(2)7-6-11(17)9-4-3-5-10(8-9)18-12(13,14)15/h3-8H,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYHTTMXNXRTCX-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1403120.png)
![2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine](/img/structure/B1403121.png)
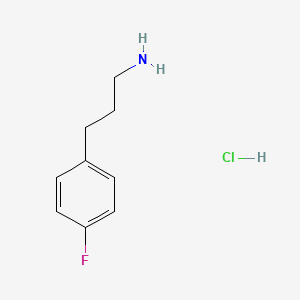
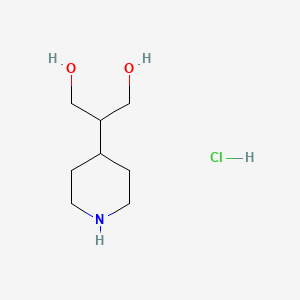
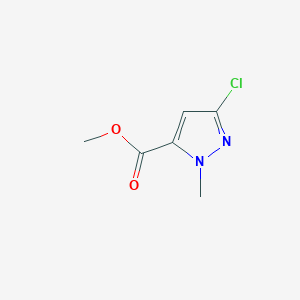

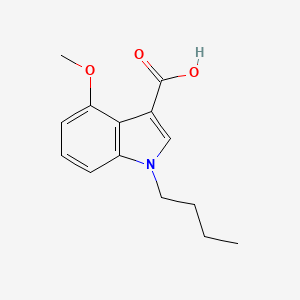

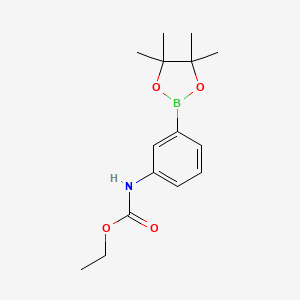

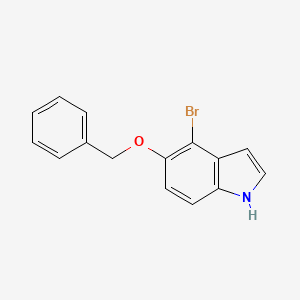
![3-[(3-Fluorophenoxy)methyl]azetidine](/img/structure/B1403137.png)
